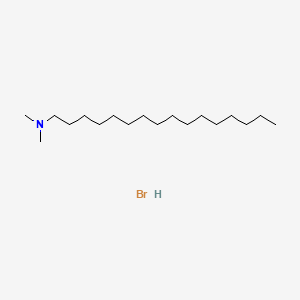
Hexadecyldimethylammonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadecyldimethylammonium bromide is a quaternary ammonium compound known for its surfactant properties. It is widely used in various scientific and industrial applications due to its ability to interact with both hydrophilic and hydrophobic substances. This compound is particularly effective in disrupting cell membranes, making it useful in biological and chemical research.
Méthodes De Préparation
Hexadecyldimethylammonium bromide can be synthesized through a reaction between hexadecylamine and dimethyl sulfate, followed by the addition of hydrobromic acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity. Industrial production methods often involve large-scale batch reactors where the reactants are mixed and heated to facilitate the reaction. The product is then purified through crystallization or distillation.
Analyse Des Réactions Chimiques
Hexadecyldimethylammonium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: While it is relatively stable, it can undergo oxidation under strong conditions, leading to the formation of different products.
Complex Formation: It can form complexes with various metal ions, which can be used in different analytical and preparative techniques.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Hexadecyldimethylammonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: It is employed in the extraction and purification of nucleic acids and proteins due to its ability to lyse cell membranes.
Industry: It is used in the formulation of detergents, emulsifiers, and other cleaning agents.
Mécanisme D'action
The primary mechanism of action of hexadecyldimethylammonium bromide involves its interaction with cell membranes. The compound’s hydrophobic tail inserts into the lipid bilayer, disrupting the membrane structure and leading to cell lysis. This property makes it effective as a surfactant and antimicrobial agent. It can also interact with proteins and nucleic acids, affecting their structure and function.
Comparaison Avec Des Composés Similaires
Hexadecyldimethylammonium bromide is similar to other quaternary ammonium compounds such as:
Cetyltrimethylammonium bromide: Both compounds have long hydrophobic tails and are used as surfactants, but cetyltrimethylammonium bromide is more commonly used in DNA extraction.
Dodecyltrimethylammonium bromide: This compound has a shorter hydrophobic tail and is less effective in disrupting cell membranes compared to this compound.
Benzalkonium chloride: While also a quaternary ammonium compound, it has a different structure and is primarily used as a disinfectant and preservative.
This compound stands out due to its specific balance of hydrophobic and hydrophilic properties, making it highly effective in a variety of applications.
Propriétés
Numéro CAS |
53467-08-6 |
|---|---|
Formule moléculaire |
C18H40BrN |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
N,N-dimethylhexadecan-1-amine;hydrobromide |
InChI |
InChI=1S/C18H39N.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)3;/h4-18H2,1-3H3;1H |
Clé InChI |
VHDPPDRSCMVFAV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCN(C)C.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


stannane](/img/structure/B14629820.png)
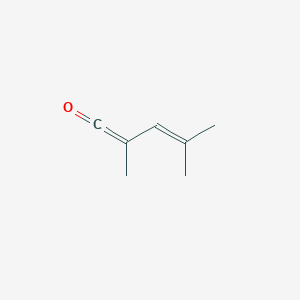
![{[(Benzyloxy)carbonyl]amino}(benzylsulfanyl)acetic acid](/img/structure/B14629829.png)
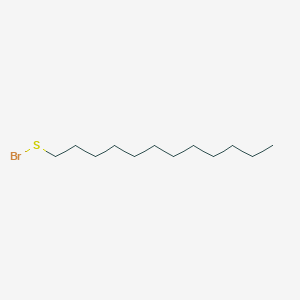
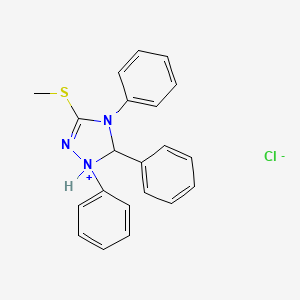

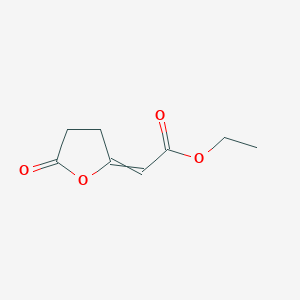
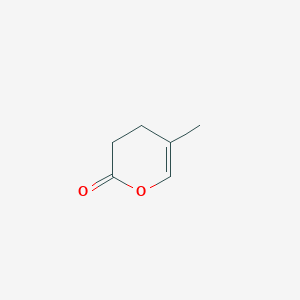
octylsulfanium bromide](/img/structure/B14629853.png)
![2,4-Diphenyloctahydrocyclopenta[b]thiopyran](/img/structure/B14629860.png)

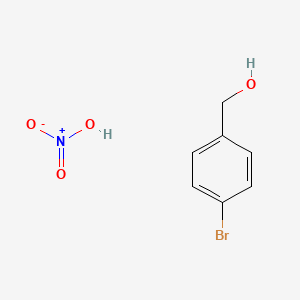
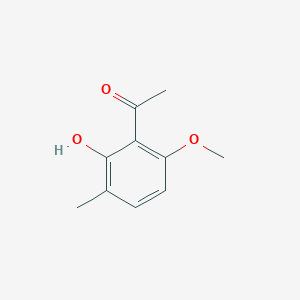
![2,2,4-Trimethylpentyl 2-[(naphthalen-1-yl)amino]benzoate](/img/structure/B14629879.png)
